molecular formula C21H23FN2O3 B2423320 2-(4-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 946266-37-1

2-(4-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No. B2423320
CAS RN: 946266-37-1
M. Wt: 370.424
InChI Key: CZPLMEJUZUTDQT-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific research community. This compound has shown promising results in various research studies, making it a potential candidate for future drug development.

Scientific Research Applications

Structural and Fluorescence Properties

Research on compounds closely related to "2-(4-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide" reveals intriguing structural and fluorescence properties. For instance, Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing that these compounds form gels or crystalline solids upon treatment with various acids, and their fluorescence properties change depending on their protonation state or interaction with other molecules, such as in host-guest complexes (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Applications in Biomedical Research

The synthesis and evaluation of compounds structurally similar to the one have significant implications in biomedical research. For example, Mphahlele et al. (2017) synthesized a series of novel compounds and evaluated their in vitro antiplasmodial properties, indicating the potential for applications in malaria treatment. These compounds also showed low toxicity, highlighting their promise for further development as therapeutic agents (Mphahlele, Mmonwa, & Choong, 2017).

Optical and Electrochemical Properties

The study of the optical and electrochemical properties of related compounds is vital for applications ranging from materials science to sensor technology. Balijapalli and Iyer (2015) synthesized and characterized a series of fluorescent organoboron complexes derived from 2-(4-phenylquinolin-2-yl)phenol derivatives, indicating their potential use in solid-state lighting or as fluorescent markers due to their high emissivity and specific electronic properties (Balijapalli & Iyer, 2015).

Anticancer and Antimalarial Activities

Compounds similar to "2-(4-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide" have shown promise in the development of new anticancer and antimalarial treatments. Sayed et al. (2022) synthesized tetrahydroisoquinolines with nitrophenyl groups and evaluated their anticancer and antioxidant properties, revealing moderate to strong activity against specific cancer cell lines, thus presenting a potential avenue for the development of new therapeutic agents (Sayed, Hassanien, Farhan, Aly, Mahmoud, Mohamed, Mague, & Bakhite, 2022).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-14(2)21(26)24-11-3-4-15-5-8-17(12-19(15)24)23-20(25)13-27-18-9-6-16(22)7-10-18/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPLMEJUZUTDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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